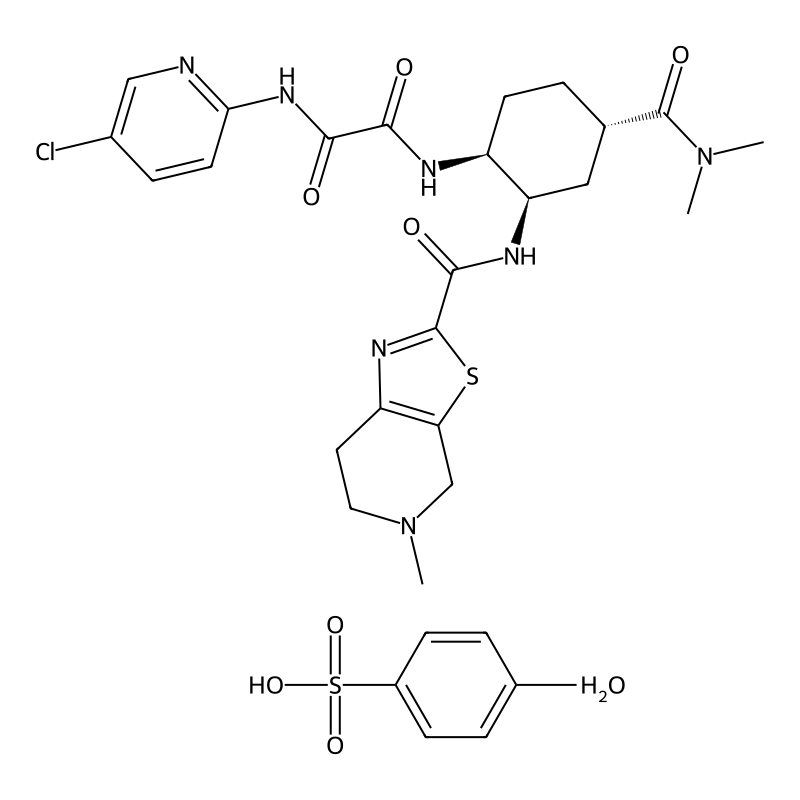

Edoxaban tosylate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Edoxaban tosylate monohydrate (CAS 1229194-11-9) is the commercially validated, regulatory-approved active pharmaceutical ingredient (API) form of the highly selective direct Factor Xa inhibitor edoxaban. As a critical raw material for anticoagulant formulations, this specific salt-hydrate complex is prioritized in procurement over the free base due to its optimized physicochemical profile, which overcomes the inherent limitations of the parent molecule. The tosylate monohydrate form exhibits a stable crystalline lattice (Form I) and an enhanced dissolution profile in acidic media, which are strict prerequisites for manufacturing immediate-release oral solid dosages [1]. Procuring this exact compound ensures compliance with established pharmacopeial monographs and guarantees the reproducible bioavailability required for commercial drug products[2].

Substituting edoxaban tosylate monohydrate with the edoxaban free base or an anhydrous tosylate salt severely compromises formulation viability and regulatory compliance. The edoxaban free base is classified as a Biopharmaceutics Classification System (BCS) Class IV substance, characterized by extremely low aqueous solubility and poor permeability, which leads to erratic in vivo absorption and failed bioequivalence [1]. Conversely, utilizing the anhydrous tosylate salt introduces severe solid-state instability; the anhydrous lattice is thermodynamically driven to absorb ambient moisture and convert to the monohydrate form. This uncontrolled phase transition during wet granulation or shelf storage causes significant weight variance, active pharmaceutical ingredient (API) degradation, and ultimately, batch rejection [2].

Aqueous Solubility and Dissolution Enhancement

The formation of the tosylate salt significantly improves the aqueous solubility of edoxaban compared to its neutral free base. While the edoxaban free base exhibits practically insoluble BCS Class IV behavior [1], the tosylate monohydrate achieves a solubility of 2.7 g/kg in water at room temperature and demonstrates rapid dissolution in acidic media [2]. This salt formation is the primary driver for achieving the necessary pharmacokinetic area under the curve (AUC) for oral administration.

| Evidence Dimension | Aqueous solubility and formulation viability |

| Target Compound Data | Edoxaban tosylate monohydrate: 2.7 g/kg in water; highly soluble in acidic media. |

| Comparator Or Baseline | Edoxaban free base: Practically insoluble (BCS Class 4). |

| Quantified Difference | Orders of magnitude improvement in aqueous solubility, shifting the functional profile out of strict BCS Class IV limitations. |

| Conditions | Room temperature aqueous media and 0.1N HCl dissolution testing. |

Procuring the tosylate monohydrate eliminates the need for complex, costly solubilization technologies (such as amorphous solid dispersions) required if the free base were used.

Solid-State Stability and Stoichiometric Moisture Control

Edoxaban tosylate monohydrate (Form I) maintains a stable crystal lattice with a fixed stoichiometric water content of approximately 2.4% w/w, as determined by Karl Fischer titration [1]. Unlike the anhydrous tosylate form, which is prone to uncontrolled hygroscopic moisture uptake and phase conversion under ambient humidity, the monohydrate form remains physically and chemically stable during standard pharmaceutical processing .

| Evidence Dimension | Crystal form stability and moisture variance |

| Target Compound Data | Edoxaban tosylate monohydrate: Stable Form I with ~2.4% w/w fixed water content. |

| Comparator Or Baseline | Anhydrous edoxaban tosylate: Unstable, prone to spontaneous hydration and weight variance. |

| Quantified Difference | The monohydrate prevents the ~2.4% unpredictable weight fluctuation and phase shift that occurs when the anhydrous form is exposed to humidity. |

| Conditions | Ambient humidity and standard pharmaceutical storage conditions (15°C to 30°C). |

Utilizing the thermodynamically stable monohydrate prevents API phase conversion during wet granulation, ensuring consistent batch-to-batch content uniformity and shelf-life.

Processability and Particle Size Distribution

The controlled crystallization of edoxaban tosylate monohydrate yields a highly reproducible powder with a particle size distribution characterized by a d90 of ≤ 150 µm[2]. This specific crystalline habit provides superior flowability and compressibility compared to the poorly crystalline or amorphous free base, which is notoriously difficult to tablet and prone to sticking during compression [1].

| Evidence Dimension | Particle size distribution and manufacturability |

| Target Compound Data | Edoxaban tosylate monohydrate: d90 ≤ 150 µm, excellent crystallinity. |

| Comparator Or Baseline | Edoxaban free base: Poor crystallinity, problematic tableting behavior. |

| Quantified Difference | The monohydrate provides a controlled d90 ≤ 150 µm, directly enabling uniform blending, whereas the free base requires intensive pre-processing. |

| Conditions | Laser diffraction particle size analysis and standard tableting operations. |

Predictable particle size distribution is critical for achieving content uniformity in low-dose (15 mg to 60 mg) tablet manufacturing, directly reducing the rate of rejected batches.

Commercial Manufacturing of Oral Anticoagulant Solid Dosages

Edoxaban tosylate monohydrate is the mandatory API for formulating immediate-release film-coated tablets (typically 15 mg, 30 mg, and 60 mg strengths) targeting non-valvular atrial fibrillation and deep vein thrombosis. Its optimized solubility in acidic environments and stable Form I crystal structure allow for standard manufacturing techniques, including dry blending or wet granulation with excipients like pregelatinized starch and crospovidone [1].

Bioequivalence and Dissolution Method Development

In generic drug development and quality control laboratories, this specific monohydrate form serves as the golden standard reference material. It is utilized to develop and validate discriminating dissolution methods (e.g., using USP Apparatus II in 0.1N HCl media) required for regulatory submissions and batch release testing [1].

Solid-State Chemistry and Polymorph Screening Baselines

Due to its established thermodynamic stability and fixed stoichiometric water content (~2.4% w/w), edoxaban tosylate monohydrate is utilized as the baseline control in polymorph screening studies. Researchers use this form to benchmark the physical stability, hygroscopicity, and thermal behavior of novel co-crystals or alternative salt forms during patent-busting or lifecycle management research [2].

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Drug Indication

Drug Classes

MeSH Pharmacological Classification

ATC Code

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Serine peptidases [EC:3.4.21.-]

F10 [HSA:2159] [KO:K01314]

Other CAS

FDA Medication Guides

EDOXABAN TOSYLATE

TABLET;ORAL

DAIICHI SANKYO INC

10/18/2023